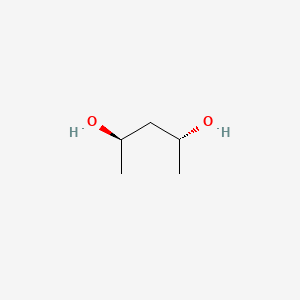

(2R,4R)-(-)-Pentanediol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R,4R)-pentane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-4(6)3-5(2)7/h4-7H,3H2,1-2H3/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCCGKPBSJZVRZ-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310414 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36402-52-5, 42075-32-1 | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36402-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Pentanediol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036402525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pentanediol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rel-(2R,4R)-2,4-Pentanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,R*)-pentane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-PENTANEDIOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/390RNY77SU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-PENTANEDIOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX4IXW1090 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2R,4R)-(-)-Pentanediol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the quest for stereochemical control remains a paramount objective. Among the arsenal of tools available to the synthetic chemist, chiral diols stand out for their versatility and efficacy. (2R,4R)-(-)-Pentanediol, a seemingly simple C5 molecule, has proven to be a powerful chiral building block, enabling the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical properties to its sophisticated applications in asymmetric synthesis, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, application, and analysis.

| Property | Value |

| IUPAC Name | (2R,4R)-pentane-2,4-diol[1] |

| Synonyms | (2R,4R)-(-)-2,4-Dihydroxypentane, 2,4-Amylene glycol[2][3] |

| CAS Number | 42075-32-1[2][4] |

| Molecular Formula | C5H12O2[1][2][4] |

| Molecular Weight | 104.15 g/mol [1][2][4] |

| Appearance | White or off-white crystalline powder or colorless to yellow, clear, viscous liquid[2][5][6] |

| Melting Point | 44 - 50 °C[2] |

| Boiling Point | 201 - 202 °C[6] |

| Density | 0.95 g/mL at 25 °C |

| Specific Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH)[2] |

| Solubility | Fully miscible in water[6] |

Spectroscopic Profile

Spectroscopic data is critical for the identification and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum shows distinct peaks for the unique carbon environments within the diol.[7]

-

Mass Spectrometry: Electron ionization mass spectrometry can be used to determine the molecular weight and fragmentation pattern.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band characteristic of the hydroxyl (-OH) groups.

Synthesis of this compound

The enantioselective synthesis of this compound is most effectively achieved through biocatalytic reduction of the prochiral substrate, acetylacetone (2,4-pentanedione).

Biocatalytic Reduction: A Green and Efficient Approach

Enzymatic methods, particularly using ketoreductases (KREDs) or whole-cell systems like yeast, offer high stereoselectivity under mild reaction conditions.[8][9] Engineered KREDs have demonstrated significant potential for industrial-scale synthesis.[9] For instance, the use of the yeast Candida boidinii has been shown to produce (2R,4R)-2,4-pentanediol through enantioselective reduction of acetylacetone.[10]

Experimental Workflow: Yeast-Mediated Reduction

This protocol outlines a general procedure for the laboratory-scale synthesis.

Caption: Generalized workflow for the biocatalytic synthesis of this compound.

Rationale for Key Steps:

-

Yeast Selection: Specific strains of yeast, such as Candida boidinii, contain reductases that exhibit high stereoselectivity for the desired (2R,4R) isomer.[10]

-

Substrate Addition: Acetylacetone is the readily available prochiral starting material.

-

Reaction Monitoring: Techniques like gas chromatography (GC) or thin-layer chromatography (TLC) are used to track the conversion of the starting material to the product.

-

Purification: Distillation or column chromatography is employed to isolate the pure diol from the reaction mixture and any remaining starting material or byproducts.

Applications in Asymmetric Synthesis

This compound is a valuable chiral building block with diverse applications in asymmetric synthesis.[2]

Chiral Auxiliaries

This diol is widely used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[8] It readily reacts with aldehydes and ketones to form chiral acetals, which can direct subsequent reactions to produce a specific stereoisomer.[8]

Chiral Ligands for Catalysis

This compound serves as a precursor for the synthesis of chiral ligands used in asymmetric catalysis.[9] These ligands can be coordinated to a metal center to create a chiral catalyst that can enantioselectively produce a desired product.

Synthesis of Complex Molecules

The defined stereochemistry of this compound makes it an ideal starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products.[2]

Safety and Handling

While not classified as a hazardous substance, proper laboratory safety practices should always be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

First Aid:

-

Storage: Store in a cool, dry, and well-ventilated area.

According to some sources, it may cause skin and serious eye irritation, as well as respiratory irritation.[1]

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. Its well-defined stereochemistry, coupled with its versatility as a chiral auxiliary and building block, provides chemists with a powerful tool for the construction of enantiomerically pure molecules. The development of efficient biocatalytic routes for its synthesis has further enhanced its accessibility and utility. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the properties and applications of this compound is essential for innovation and the creation of novel, stereochemically defined chemical entities.

References

- 1. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-Pentanediol [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 6. 2,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]

- 7. This compound(42075-32-1) 13C NMR [m.chemicalbook.com]

- 8. This compound | 36402-52-5 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

Introduction: The Imperative of Chirality in Modern Chemistry

An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol (CAS 42075-32-1)

In the landscape of molecular science, chirality is a fundamental principle of paramount importance. Molecules that are non-superimposable on their mirror images, known as enantiomers, often exhibit profoundly different behaviors within biological systems.[1] This stereoselectivity is governed by the chiral nature of biological macromolecules like enzymes and receptors, which leads to distinct pharmacological and toxicological profiles for each enantiomer of a chiral drug.[1] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic challenge but a critical necessity in drug discovery and development to maximize therapeutic efficacy and minimize adverse effects.[1]

Chiral diols are a class of molecules that have emerged as exceptionally versatile building blocks in this pursuit.[1] Their two hydroxyl groups provide handles for further chemical manipulation, while their defined stereochemistry allows for the precise transfer of chirality into complex molecular architectures.[1] Among these, this compound, a C₂-symmetric diol, has distinguished itself as a powerful and versatile tool in the asymmetric synthesis toolbox. This guide provides a comprehensive technical overview of its properties, synthesis, and core applications, offering field-proven insights for its effective utilization.

Part 1: Core Molecular Profile

This compound is a white crystalline solid at room temperature. Its well-defined stereochemistry and physical properties make it a reliable and predictable component in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 42075-32-1 | [2][3][4][5] |

| Molecular Formula | C₅H₁₂O₂ | [2][3][6] |

| Molecular Weight | 104.15 g/mol | [2][3][4][6] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 44 - 50 °C | [3][4] |

| Boiling Point | 111-113 °C at 19 mmHg | [4] |

| Optical Rotation [α]²⁰/D | -53.5° (c=10 in EtOH) | [3] |

| InChI Key | GTCCGKPBSJZVRZ-RFZPGFLSSA-N | [4] |

Part 2: Synthesis of Enantiopure this compound

The efficient synthesis of this compound with high enantiomeric purity is critical for its application. While several methods exist, biocatalytic reduction has become a leading strategy due to its exceptional selectivity, mild reaction conditions, and environmental advantages over traditional chemical routes.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Features | Typical Yield | Selectivity (e.e.) | Causality & Field Insights |

| Asymmetric Hydrogenation | Direct reduction of 2,4-pentanedione using chiral transition metal catalysts (e.g., Ru-BINAP). | 78-91% | 88-95% | This is a highly atom-economical method. However, it often requires high pressures, elevated temperatures, and expensive, potentially toxic heavy metal catalysts.[1] |

| Biocatalytic Reduction | Asymmetric reduction of 2,4-pentanedione using engineered ketoreductases (KREDs). | Excellent | >99% | This approach offers unparalleled stereoselectivity under ambient temperature and pressure, often in aqueous media.[1][7][8] The enzyme's active site provides a precisely chiral environment, making it a superior choice for producing high-purity material.[8] |

| Microbial Reduction | Use of whole-cell biocatalysts, such as Candida boidinii, to perform the reduction. | Variable | High | This method leverages the natural enzymatic machinery of microorganisms.[9] While effective, it can be slower and lead to more complex downstream processing compared to using isolated, engineered enzymes. |

Workflow for Biocatalytic Synthesis

The enzymatic synthesis of (2R,4R)-pentanediol from acetylacetone is a highly efficient process involving the sequential reduction of two carbonyl groups by a single engineered ketoreductase (KRED).

Caption: Biocatalytic route to this compound.

Protocol: KRED-Mediated Asymmetric Reduction of Acetylacetone

This protocol is based on principles described in recent biocatalysis literature, where engineered KREDs achieve high product titers and stereoselectivity.[7][8][10]

1. Reagent Preparation:

-

Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.0).

-

Cofactor Solution: Prepare a solution of NAD⁺. The cofactor will be regenerated in situ.

-

Co-substrate: Use isopropanol as the co-substrate for cofactor regeneration, which will be catalyzed by the KRED itself or a coupled alcohol dehydrogenase (ADH).

2. Reaction Setup:

-

To a temperature-controlled reaction vessel, add the potassium phosphate buffer.

-

Add the engineered ketoreductase (KRED) to the desired catalyst loading (e.g., 1-5% w/v).

-

Add NAD⁺ to a catalytic amount (e.g., 1 mM).

-

Add isopropanol (e.g., 10-20% v/v).

-

Initiate gentle stirring and bring the reaction to the optimal temperature (e.g., 30 °C).

3. Reaction Execution:

-

Add acetylacetone (2,4-pentanedione) to the vessel to the desired substrate concentration (e.g., up to 2 M, as high concentrations are achievable with robust engineered enzymes).[8]

-

Maintain the pH at 7.0 throughout the reaction using a pH-stat with dilute NaOH, as the reaction generates protons.

-

Monitor the reaction progress by taking aliquots and analyzing them via chiral Gas Chromatography (GC) to determine substrate conversion and the diastereomeric and enantiomeric excess of the product.

4. Work-up and Purification:

-

Once the reaction reaches completion (>99% conversion), terminate it by removing the enzyme, typically through centrifugation or filtration.

-

Saturate the aqueous phase with NaCl to reduce the solubility of the product.

-

Extract the this compound with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

-

The resulting crude product can be further purified by distillation or crystallization if required, though the enzymatic process often yields material of very high purity.

Trustworthiness Check: The success of this protocol is validated by chiral GC analysis at each stage, confirming the stereochemical purity of the final product. The use of an engineered enzyme from a reputable source is crucial for reproducibility.[8]

Part 3: Core Applications in Asymmetric Synthesis

This compound's primary value lies in its role as a chiral auxiliary and a versatile chiral building block.[4][11]

Application 1: Chiral Auxiliary for Stereodivergent Synthesis

A chiral auxiliary is a temporary stereogenic unit that guides a reaction to produce a specific stereoisomer.[1][11] this compound excels in this role, particularly in the formation of chiral acetals.

When reacted with a prochiral aldehyde or ketone, it forms a 1,3-dioxane ring. The key to its effectiveness is the rigid, chair-like conformation of this ring, where the methyl groups preferentially occupy equatorial positions. This conformation effectively blocks one face of the molecule, forcing an incoming reagent to attack from the less sterically hindered face, thus achieving high stereocontrol.[1]

Caption: Stereocontrol using this compound as a chiral auxiliary.

Application 2: Formation of Chiral Boronic Esters

Boronic acids and their esters are cornerstones of modern organic chemistry, most famously used in the Suzuki-Miyaura cross-coupling reaction.[12] Reacting a boronic acid with a chiral diol like this compound forms a chiral boronate ester. These esters often exhibit enhanced stability and modified reactivity compared to the parent boronic acid. The chiral environment provided by the diol can be instrumental in asymmetric transformations where the boronic ester itself is a key reactant. The formation is a reversible condensation reaction, typically driven by the removal of water.

Protocol: Synthesis of a Vinylboronic Acid (2R,4R)-Pentanediol Ester

This protocol illustrates the straightforward formation of a chiral boronic ester.

1. Reagents and Setup:

-

Reactants: Vinylboronic acid, this compound (1.05 equivalents).

-

Solvent: A solvent capable of azeotropically removing water, such as toluene.

-

Apparatus: Round-bottom flask equipped with a Dean-Stark apparatus and a condenser.

2. Reaction Execution:

-

To the round-bottom flask, add vinylboronic acid, this compound, and toluene.

-

Heat the mixture to reflux. Water generated from the condensation reaction will be collected in the Dean-Stark trap.

-

Continue refluxing until no more water is collected, indicating the reaction is complete (typically 2-4 hours).

-

Monitor the reaction by TLC or ¹H NMR if necessary.

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude chiral boronic ester is often of sufficient purity for subsequent use. If further purification is needed, it can be achieved via vacuum distillation or column chromatography on silica gel.

Part 4: Safety and Handling

Proper handling is essential when working with any chemical reagent.

-

Hazards: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is between 2-8 °C.[3] The compound is a combustible solid.[4] Keep away from sources of ignition.[14]

Conclusion

This compound is more than just a chiral molecule; it is a precision tool for the construction of complex, enantiomerically pure compounds. Its utility, underpinned by robust and highly selective synthetic methods like biocatalysis, makes it an invaluable asset for researchers in organic synthesis and drug development. By understanding the principles behind its stereodirecting power and mastering the protocols for its use, scientists can effectively leverage this building block to accelerate the discovery and synthesis of the next generation of chiral therapeutics and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 3. chemimpex.com [chemimpex.com]

- 4. (R,R)-(-)-2,4-Pentanediol 99 42075-32-1 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 9. keio.elsevierpure.com [keio.elsevierpure.com]

- 10. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]

- 11. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. images.thdstatic.com [images.thdstatic.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide on (2R,4R)-(-)-Pentanediol: Stereoisomers and Chirality

Abstract

(2R,4R)-(-)-Pentanediol is a C2-symmetric chiral diol that has emerged as a pivotal building block in modern asymmetric synthesis. Its stereodefined structure is instrumental in the creation of enantiomerically pure pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides an in-depth exploration of the stereochemical landscape of 2,4-pentanediol, focusing on the (2R,4R) enantiomer. We will dissect the principles of its chirality, detail authoritative methods for its stereoselective synthesis and resolution, and highlight its critical applications as a chiral auxiliary and synthetic precursor, offering researchers and drug development professionals a comprehensive resource for leveraging this versatile molecule.

The Stereochemical Landscape of 2,4-Pentanediol

The molecular structure of 2,4-pentanediol features two stereogenic centers at carbons 2 and 4. This structural feature gives rise to three distinct stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-pentanediol, and an achiral meso compound, (2R,4S)-pentanediol.[2][3][4]

-

Enantiomers ((2R,4R) and (2S,4S)) : These molecules are non-superimposable mirror images of each other.[5] They possess identical physical properties (e.g., boiling point, density) except for their interaction with plane-polarized light, which they rotate in equal but opposite directions. The (2R,4R) isomer, for instance, exhibits a specific rotation of -53.5°[1]. In a chiral environment, such as the active site of an enzyme, these enantiomers can exhibit profoundly different biological activities.[5]

-

Meso Compound ((2R,4S)) : This diastereomer is achiral due to an internal plane of symmetry.[3][6] Consequently, it is optically inactive. The physical properties of the meso form, such as its melting and boiling points, differ from those of the enantiomeric pair.[7][8]

The precise control over this stereochemistry is fundamental in drug development, where a specific enantiomer often accounts for the desired therapeutic effect, while the other may be inactive or even harmful.[9]

Caption: Relationship between the stereoisomers of 2,4-pentanediol.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for its application in synthesis, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| CAS Number | 42075-32-1 | [1][10][11] |

| Molecular Formula | C₅H₁₂O₂ | [1][10] |

| Molecular Weight | 104.15 g/mol | [1][10] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 44 - 50 °C | [1] |

| Boiling Point | 201-202 °C (at 760 mmHg) | [7][12] |

| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in EtOH) | [1] |

| Solubility | Fully miscible with water | [7] |

| Storage | 2 - 8 °C | [1] |

Synthesis and Enantiomeric Access

Obtaining enantiomerically pure this compound is a critical first step for its use in stereoselective applications. The two primary strategies employed are the asymmetric synthesis from a prochiral precursor and the resolution of a racemic mixture.

Asymmetric Synthesis: Hydrogenation of Acetylacetone

The most direct and atom-economical method for producing enantiopure 2,4-pentanediol is the asymmetric hydrogenation of the prochiral substrate acetylacetone (2,4-pentanedione).[2] This transformation relies on chiral transition metal catalysts to control the stereochemical outcome.

Causality of Experimental Choices: The choice of catalyst is paramount. Ruthenium (Ru) complexes bearing chiral diphosphine ligands, such as BINAP derivatives, have proven highly effective.[13][14] The chiral ligand creates a sterically defined environment around the metal center, forcing the hydrogen molecule to add to the two carbonyl groups of acetylacetone from a specific face, thereby dictating the absolute stereochemistry of the resulting diol. The solvent (e.g., methanol) and reaction conditions (hydrogen pressure, temperature) are optimized to maximize both conversion and enantiomeric excess (ee).[2]

-

Catalyst Preparation: A chiral ruthenium catalyst, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], is either prepared in situ or used as a pre-formed complex.[13]

-

Reaction Setup: In a high-pressure autoclave, dissolve acetylacetone (1.0 eq) in degassed methanol.

-

Hydrogenation: Add the chiral ruthenium catalyst (e.g., 0.01 mol%). Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 atm H₂). Heat the reaction to a specified temperature (e.g., 50-80 °C) and stir for a set duration (e.g., 12-24 hours) until complete conversion is observed by GC analysis.

-

Work-up and Purification: After cooling and carefully venting the reactor, concentrate the reaction mixture in vacuo. The crude product, containing a mixture of diol stereoisomers, is purified by vacuum distillation or column chromatography to isolate the desired (2R,4R)-diol.

-

Stereochemical Analysis: Determine the diastereomeric and enantiomeric excess of the product using chiral gas chromatography (GC) or by NMR analysis of a chiral derivative (e.g., a Mosher's ester). Enantiomeric excesses up to 99% have been reported for this transformation.[14]

Biocatalytic Synthesis

An increasingly powerful and sustainable alternative involves the use of enzymes, specifically ketoreductases (KREDs).[15][16] Engineered KREDs can reduce acetylacetone with exceptionally high diastereo- and enantioselectivity under mild, aqueous conditions.[15][16] This approach avoids the use of heavy metals and high pressures.

Caption: General workflow for the biocatalytic synthesis of (2R,4R)-pentanediol.

Chiral Resolution

When a stereoselective synthesis is not feasible, chiral resolution can be employed to separate a racemic mixture of (2R,4R)- and (2S,4S)-pentanediol.[17] This method involves converting the enantiomers into a pair of diastereomers, which have different physical properties and can be separated.[18]

Self-Validating System: The success of a resolution protocol is validated by the physical separation of the diastereomers (typically by crystallization) and the subsequent recovery of the enantiomerically pure target, confirmed by polarimetry.

This protocol is adapted from general methods for resolving chiral amines and diols and serves as a representative example.

-

Derivative Formation: The racemic diol can be derivatized to introduce an acidic or basic handle. For instance, reaction with phthalic anhydride would yield a racemic mixture of hemiphthalate esters (mono-esters).

-

Salt Formation: React the racemic hemiphthalate mixture with a chiral base (the resolving agent), such as L-(+)-tartaric acid or an alkaloid like brucine, in a suitable solvent (e.g., ethanol/water).[17][18] This forms a pair of diastereomeric salts.

-

Fractional Crystallization: Cool the solution slowly. Due to their different solubilities, one diastereomeric salt will preferentially crystallize. The efficiency of this step is critical and often requires optimization of solvent and temperature.

-

Isolation: Isolate the crystals by filtration. The purity can be enhanced by recrystallization.

-

Liberation of Enantiomer: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the resolving agent and a base (e.g., NaOH) to hydrolyze the ester, liberating the enantiomerically enriched (2R,4R)-pentanediol.

-

Purification & Analysis: Purify the diol by extraction and distillation. Confirm the enantiomeric purity using polarimetry and chiral chromatography.

Applications in Asymmetric Synthesis

The primary value of this compound lies in its application as a chiral auxiliary or a precursor to chiral ligands.[5][15] A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed.[19][20]

Chiral Acetal Formation

(2R,4R)-Pentanediol reacts with ketones or β-keto esters to form chiral acetals. The C2-symmetric backbone of the diol creates a highly defined steric environment that effectively shields one face of the substrate, directing subsequent nucleophilic attacks or other transformations to the opposite face with high diastereoselectivity.[5]

Caption: Logical workflow for using (2R,4R)-pentanediol as a chiral auxiliary.

Precursor for Chiral Ligands

The diol functionality of (2R,4R)-pentanediol makes it an excellent starting material for the synthesis of more complex chiral ligands used in transition metal catalysis. For example, it is a precursor for C3*-TunePhos chiral diphosphine ligands, which are highly effective in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters.[15]

Conclusion

This compound is a cornerstone of modern stereoselective synthesis. Its well-defined C2-symmetric chirality provides a powerful tool for controlling the three-dimensional architecture of molecules. Through efficient synthetic routes like asymmetric hydrogenation and biocatalysis, this chiral building block is readily accessible in high enantiomeric purity. Its successful application as a recoverable chiral auxiliary and as a precursor to sophisticated catalyst systems underscores its importance for professionals in drug discovery and development, enabling the creation of complex, single-enantiomer active pharmaceutical ingredients with enhanced efficacy and safety.[9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brainly.com [brainly.com]

- 4. chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

- 6. homework.study.com [homework.study.com]

- 7. chembk.com [chembk.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. This compound [webbook.nist.gov]

- 11. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 12. 2,4-Pentanediol (CAS 625-69-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Enzymatic (2 R ,4 R )‐Pentanediol Synthesis – “Putting a Bottle on the Table” - JuSER [juser.fz-juelich.de]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 19. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

physical properties and appearance of (2R,4R)-(-)-Pentanediol

An In-depth Technical Guide to the Physical Properties and Appearance of (2R,4R)-(-)-Pentanediol

Introduction

This compound is a high-value chiral diol that serves as a critical building block in modern organic synthesis. Its defined stereochemistry, featuring two hydroxyl groups on a pentane backbone, makes it an indispensable tool for the construction of complex, enantiomerically pure molecules.[1] This guide provides a detailed examination of the physical, chemical, and spectroscopic properties of this compound, offering field-proven methodologies for its characterization. It is intended for researchers and drug development professionals who rely on the precise and accurate characterization of such chiral intermediates. The compound's utility is particularly pronounced in the pharmaceutical and agrochemical industries, where stereochemistry is paramount to biological activity and safety.[1][2]

Molecular Identity and Key Identifiers

A precise understanding of a compound begins with its fundamental identifiers, which are crucial for database searches, regulatory submissions, and accurate experimental replication.

-

IUPAC Name: (2R,4R)-pentane-2,4-diol[3]

-

Synonyms: (2R,4R)-(-)-2,4-Dihydroxypentane, (R,R)-(-)-2,4-Pentanediol[1][4]

-

CAS Number: 42075-32-1[1]

Core Physical and Chemical Properties

The physical properties of this compound dictate its handling, storage, and application in synthetic protocols. These properties have been consolidated from various supplier and database sources for ease of reference.

| Property | Value | Source(s) |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 44 - 51 °C | [1][7] |

| Boiling Point | 201-202 °C (for racemic mixture at atmospheric pressure) | [8] |

| Optical Rotation | [α]²⁰/D = -53.5° (c=10 in Ethanol) | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Water Solubility | Fully miscible | [8][9] |

| Storage Conditions | 2 - 8 °C (Refrigerate) | [1][7] |

Elucidation of Key Properties

Stereochemistry and Optical Activity The defining characteristic of this compound is its chirality. It possesses two stereogenic centers at carbons 2 and 4, both in the 'R' configuration. The descriptor (-), or levorotatory, signifies that a solution of this enantiomer rotates the plane of plane-polarized light counter-clockwise.[10] This property is fundamental to its identity and is quantified by its specific optical rotation. The value [α]²⁰/D = -53.5° indicates the measurement was performed at 20°C using the D-line of a sodium lamp (589 nm) with a sample concentration of 10 grams per 100 mL of ethanol.[1] Verifying this value is a primary step in confirming the stereochemical integrity of a sample.

Appearance and Physical State At ambient temperature, this compound exists as a white to off-white crystalline powder.[1] Its relatively low melting point means it must be stored under refrigeration to maintain its solid form and prevent degradation.[1] The compound is also noted to be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical state and experimental utility.[9]

Analytical and Characterization Protocols

A robust analytical workflow is essential to validate the identity, purity, and stereochemical integrity of this compound. The following protocols represent a self-validating system for its comprehensive characterization.

Workflow for Characterization of this compound

Caption: Workflow for the comprehensive characterization of a chiral diol.

Protocol 1: Determination of Enantiomeric Excess via Chiral Gas Chromatography (GC)

-

Expertise & Rationale: Chiral GC is the definitive method for quantifying enantiomeric excess (ee). It physically separates the enantiomers, allowing for direct measurement of their relative amounts. The choice of a chiral stationary phase is critical, as its interaction with the enantiomers dictates the separation efficiency.

-

Methodology:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent like ethanol or dichloromethane.

-

Instrumentation: Utilize a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column).

-

GC Conditions (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 150 °C at 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Detector Temperature: 250 °C

-

-

Data Analysis: Integrate the peak areas for the (2R,4R) enantiomer (A₁) and the (2S,4S) enantiomer (A₂), if present. Calculate the enantiomeric excess using the formula: ee% = [(A₁ - A₂) / (A₁ + A₂)] * 100. A purity of >98% is standard.[1]

-

Protocol 2: Structural Verification via NMR Spectroscopy

-

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for elucidating the precise molecular structure. While standard ¹H NMR confirms the connectivity of the carbon backbone, it cannot distinguish between enantiomers. For that, a chiral derivatizing agent is required to convert the enantiomers into diastereomers, which are NMR-distinguishable.[11][12]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the diol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. The expected signals will confirm the presence of methyl groups, a methylene group, and methine protons attached to the hydroxyl groups.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon environments.

-

Advanced ee Determination (Optional): To resolve the enantiomers, a chiral derivatizing agent (CDA) such as a chiral boric acid can be added in-situ to the NMR tube.[11] This forms diastereomeric boronic esters, which will exhibit separate, distinct signals in the NMR spectrum, allowing for the quantification of ee.[12][13]

-

Protocol 3: Confirmation of Optical Activity via Polarimetry

-

Expertise & Rationale: Polarimetry provides a bulk measurement of a sample's optical activity and serves as a crucial, cost-effective check for stereochemical identity.[10] The measurement must be compared to the established literature value to be meaningful.

-

Methodology:

-

Sample Preparation: Prepare a solution with a precisely known concentration. Based on the reference value, dissolve 1.00 g of this compound in ethanol and dilute to a final volume of 10.0 mL in a volumetric flask.

-

Instrumentation: Use a polarimeter calibrated with a blank (pure ethanol). The light source should be a sodium D-line (589 nm).

-

Measurement: Fill a 1 dm sample cell with the solution, ensuring no air bubbles are present. Record the observed rotation (α) at a controlled temperature (e.g., 20 °C).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l * c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The result should be close to -53.5°.

-

Safety, Handling, and Storage

Proper handling is essential to ensure user safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under refrigeration at 2-8 °C to prevent degradation and moisture absorption.[1][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 5. This compound (CAS 42075-32-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [webbook.nist.gov]

- 7. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 8. chemicalbook.com [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Stereochemistry in Modern Chemistry

An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol: Properties, Synthesis, and Applications in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology.[1] Biological systems, including enzymes and receptors, are inherently chiral, leading to stereoselective interactions with drug molecules.[1] Consequently, the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] This necessitates the synthesis of single enantiomers, a field known as asymmetric synthesis, which is paramount in modern drug discovery.[1][3]

This compound, a chiral diol, has emerged as a highly valued and versatile building block in this domain. Its two hydroxyl groups and defined stereocenters allow for the effective transfer of chirality, making it an instrumental tool in the construction of enantiomerically pure pharmaceuticals, natural products, and other complex organic structures.[1] This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications for professionals in research and drug development.

Core Physicochemical Properties

This compound is a white or off-white crystalline powder.[4][5] Its defined structure and properties are foundational to its utility in synthesis.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [4][6][7][8] |

| Molecular Weight | 104.15 g/mol | [4][6] |

| CAS Number | 42075-32-1 | [4][7][8] |

| Appearance | White or off-white crystalline powder | [4][5] |

| Melting Point | 44 - 51 °C | [4][5] |

| Optical Rotation | [α]²⁰/D ≈ -53.5° (c=10 in EtOH) | [4] |

| Hydrogen Bond Donor Count | 2 | [6][9] |

| Hydrogen Bond Acceptor Count | 2 | [6][9] |

| Topological Polar Surface Area | 40.5 Ų | [6][9] |

Synthesis of Enantiomerically Pure this compound

Achieving high enantiomeric purity is the primary challenge in synthesizing this compound. The most effective methods are centered around the asymmetric reduction of the prochiral starting material, 2,4-pentanedione (acetylacetone).

Asymmetric Catalytic Hydrogenation

This method is a highly efficient and atom-economical route that employs chiral transition metal catalysts to stereoselectively reduce the two carbonyl groups of 2,4-pentanedione.[1] Ruthenium-based catalysts are commonly utilized for this transformation.

Workflow for Asymmetric Hydrogenation

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol Outline:

-

Catalyst Preparation: A chiral ruthenium catalyst (e.g., Ru-BINAP) is prepared or sourced.

-

Reaction Setup: The catalyst and 2,4-pentanedione are charged into a high-pressure reactor under an inert atmosphere.

-

Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature and pressure until completion.

-

Workup and Purification: The catalyst is filtered, the solvent is removed, and the resulting diol is purified, typically by distillation or chromatography, to yield the enantiomerically pure product.

Enzymatic (Biocatalytic) Reduction

Biocatalysis presents a powerful and environmentally sustainable alternative for producing chiral alcohols.[1] Engineered ketoreductases (KREDs) are particularly effective, offering high stereoselectivity under mild reaction conditions.[1][10] This approach can overcome challenges such as low concentrations of hydrophobic substrates and enzyme stability.[10]

Workflow for Enzymatic Reduction

Caption: Enzymatic reduction workflow.

Experimental Protocol Outline:

-

Enzyme and Substrate Preparation: An engineered ketoreductase is selected or prepared. A buffered aqueous solution containing the substrate (2,4-pentanedione) and a cofactor (like NADH or NADPH) is made. A cofactor regeneration system (e.g., using glucose and glucose dehydrogenase) is often included.

-

Bioreduction: The KRED is added to the substrate solution. The reaction is gently agitated at a controlled temperature and pH.

-

Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine substrate conversion and enantiomeric excess.

-

Extraction and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent. The solvent is then evaporated, and the product is purified.

Applications in Drug Development and Chiral Synthesis

The utility of this compound stems from its rigid chiral scaffold, which allows for exceptional stereocontrol in various chemical transformations.[1]

Chiral Building Block and Auxiliary

This compound is widely used as a chiral auxiliary—a compound temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction.[1] It can be reacted with ketones or aldehydes to form chiral acetals, which then shield one face of the molecule, forcing an incoming reagent to attack from the opposite, less-hindered face. After the desired chiral center is created, the diol auxiliary can be removed, having successfully transferred its chirality.

Synthesis of Chiral Ligands

The diol is a precursor for synthesizing chiral ligands used in asymmetric catalysis.[10] For example, it is used to create C₃*-TunePhos, a class of chiral diphosphine ligands that are highly effective in ruthenium-catalyzed asymmetric hydrogenation of β-keto esters.[10] The stereochemistry of the pentanediol backbone is critical in determining the stability and catalytic properties of the final metal-ligand complex.[1]

Logical Flow of Application as a Chiral Auxiliary

Caption: Use as a chiral auxiliary.

Pharmaceutical Formulations

While the primary use of the (2R,4R) isomer is in synthesis, related pentanediols are also used directly in pharmaceutical formulations.[11] They can act as solvents, humectants, and stabilizers, improving the solubility, bioavailability, and shelf-life of active pharmaceutical ingredients (APIs).[1][11] The specific stereochemistry of this compound can influence these pharmacokinetic properties.[1]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. It is typically stored under refrigeration at 2-8 °C.[5]

Conclusion

This compound is more than just a chemical reagent; it is a critical enabler of stereoselective synthesis. Its well-defined chiral structure provides a reliable foundation for constructing complex, enantiomerically pure molecules essential to the pharmaceutical industry. The development of robust synthesis methods, particularly through asymmetric hydrogenation and biocatalysis, has made this valuable building block more accessible. For researchers and scientists in drug development, a thorough understanding of this compound's properties and applications is key to innovating and creating the next generation of effective and safe therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 6. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. This compound [webbook.nist.gov]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Articles [globalrx.com]

commercial availability and suppliers of (2R,4R)-(-)-Pentanediol

An In-Depth Technical Guide to (2R,4R)-(-)-Pentanediol: Commercial Availability, Quality Control, and Applications for Researchers and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the procurement and application of chiral synthons has repeatedly demonstrated that success in complex, multi-step syntheses hinges on the quality and characterization of the starting materials. This compound, a C₂-symmetric chiral diol, is a quintessential example of a versatile building block whose utility is directly proportional to its stereochemical purity. This guide is structured not as a simple datasheet, but as a practical manual for the discerning scientist. It moves from the commercial landscape to the granular details of quality validation, providing the causal logic behind experimental choices to ensure that the material you procure is fit for purpose in demanding applications, particularly in the development of novel active pharmaceutical ingredients (APIs).

Introduction to this compound: A Chiral Workhorse

This compound (CAS No: 42075-32-1) is a valuable chiral building block in asymmetric synthesis.[1] Its structure features two stereogenic centers with a defined (R,R) configuration, leading to a C₂-symmetric molecule. This symmetry is highly advantageous in the synthesis of chiral ligands for transition-metal catalysis, as it simplifies the resulting NMR spectra and often leads to higher levels of stereocontrol in catalytic reactions.[2] The diol functionality provides two reactive sites for derivatization, making it an excellent precursor for chiral auxiliaries, chiral ligands, and complex molecular architectures where precise three-dimensional orientation is critical. Its importance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug molecule is paramount to its efficacy and safety.[1][3]

Key Molecular Information:

-

Synonyms: (R,R)-(-)-2,4-Pentanediol, (2R,4R)-(-)-2,4-Dihydroxypentane

-

Molecular Formula: C₅H₁₂O₂

-

Molecular Weight: 104.15 g/mol

-

Appearance: White to off-white crystalline powder

-

Melting Point: Approximately 44-50 °C[4]

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to needs from research-scale grams to bulk quantities. The primary distinction among suppliers lies in the guaranteed purity and, most critically, the enantiomeric excess (e.e.). For applications in drug development, a high e.e. (typically >99%) is non-negotiable to avoid the introduction of stereoisomeric impurities in the final API.

Below is a comparative table of prominent suppliers. Note that specifications can vary by lot, and it is imperative to consult the batch-specific Certificate of Analysis (CoA) before use.

| Supplier | Product Number (Example) | Typical Purity (Assay) | Typical Enantiomeric Excess (e.e.) | Analytical Method for e.e. |

| TCI Chemicals | P1411 | >98.0% | >98.0% | Gas Chromatography (GC) |

| Sigma-Aldrich (Merck) | 380559 (discontinued) | 99% | 97% | Gas-Liquid Chromatography (GLC) |

| Chem-Impex International | 12262 | ≥ 98% | Not specified on datasheet | Gas Chromatography (GC) |

| Enzymaster | N/A | >99% | ≥99% | Not specified |

| Manchester Organics | C35768 | Not specified | Not specified | Not specified |

This table is representative. Users must verify current specifications with the supplier and on the CoA.

The following diagram illustrates the typical procurement workflow for a researcher requiring high-purity this compound.

Caption: Procurement and validation workflow for this compound.

Quality Control and In-House Validation: A Self-Validating System

Relying solely on a supplier's CoA is insufficient for critical applications. An orthogonal, in-house verification of identity, purity, and enantiomeric excess is a cornerstone of robust scientific practice.

Synthesis Overview and Potential Impurities

Understanding the synthetic origin of the material provides insight into potential impurities. The most common and efficient methods for producing this compound are based on the asymmetric reduction of the prochiral starting material, 2,4-pentanedione (acetylacetone).

-

Biocatalytic Reduction: This "green chemistry" approach often employs an engineered ketoreductase (KRED) enzyme.[5] It offers very high enantioselectivity under mild conditions.[2]

-

Asymmetric Catalytic Hydrogenation: This method uses transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands to stereoselectively reduce the diketone.[2]

From these routes, the primary potential impurities are:

-

Residual 2,4-pentanedione: Unreacted starting material.

-

(2S,4S)-(+)-Pentanediol: The undesired enantiomer.

-

meso-2,4-Pentanediol: The diastereomeric impurity.

-

Catalyst Residues: Traces of transition metals (from hydrogenation).

-

Solvent Residues: From reaction and purification.

Protocol 1: Identity and Structural Confirmation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure.

Methodology:

-

Sample Preparation: Dissolve ~10-20 mg of the this compound sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (400 MHz or higher recommended for better resolution).

-

Interpretation:

-

¹H NMR Spectrum Interpretation: The C₂-symmetric nature of the molecule simplifies the spectrum.

-

Methyl Protons (CH₃-CH(OH)): A doublet, integrating to 6H. Expected around δ 1.1-1.3 ppm.

-

Methylene Protons (-CH₂-): A triplet (or more complex multiplet due to diastereotopicity), integrating to 2H. Expected around δ 1.5-1.7 ppm.

-

Methine Protons (CH₃-CH(OH)): A multiplet, integrating to 2H. Expected around δ 3.9-4.2 ppm.

-

Hydroxyl Protons (-OH): A broad singlet or doublet, integrating to 2H. Position is variable and depends on concentration and solvent.

-

-

¹³C NMR Spectrum Interpretation: Due to symmetry, only three distinct carbon signals are expected.

-

Methyl Carbon (CH₃): Expected around δ 23-25 ppm.

-

Methylene Carbon (CH₂): Expected around δ 44-46 ppm.

-

Methine Carbon (CH-OH): Expected around δ 65-68 ppm.

-

Causality: The number of signals (3 in ¹³C, 4 types in ¹H) directly validates the C₂ symmetry. The absence of signals corresponding to acetylacetone (e.g., vinyl proton or ketone carbonyl) confirms its removal.

-

Protocol 2: Determination of Enantiomeric Excess via Chiral Gas Chromatography (GC)

Chiral GC is the industry-standard method for quantifying the enantiomeric excess of volatile chiral alcohols like pentanediol. The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Methodology:

-

Column Selection: A cyclodextrin-based capillary column is highly effective. A common choice is a column coated with a derivatized β-cyclodextrin (e.g., Rt-βDEX series).[6]

-

Sample Preparation: Prepare a dilute solution of the diol (~1 mg/mL) in a suitable solvent like ethanol or dichloromethane.

-

GC Conditions (Exemplary):

-

Injector: Split/Splitless, 220 °C.

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.5 mL/min).

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 150 °C. This program must be optimized for the specific column and instrument.

-

Detector: Flame Ionization Detector (FID), 250 °C.

-

-

Data Analysis:

-

Identify the two peaks corresponding to the (2R,4R) and (2S,4S) enantiomers. The major peak will be the (2R,4R) isomer.

-

Calculate the enantiomeric excess using the peak areas (A) from the chromatogram: e.e. (%) = [(A(2R,4R) - A(2S,4S)) / (A(2R,4R) + A(2S,4S))] x 100

-

Self-Validation: The baseline separation of the two enantiomer peaks is critical for accurate quantification. The presence of a third peak may indicate the meso diastereomer, which should also be well-resolved. This single analysis provides a robust measure of stereochemical purity.

The following diagram outlines the analytical workflow for quality control.

Caption: Analytical QC workflow for incoming this compound.

Applications in Drug Development and Asymmetric Synthesis

The primary value of this compound lies in its role as a precursor to C₂-symmetric chiral ligands and auxiliaries. These are subsequently used to control the stereochemical outcome of reactions that build the core of active pharmaceutical ingredients.

-

Chiral Ligand Synthesis: The diol can be readily converted into cyclic phosphites, phosphonites, or other ligand classes. These ligands, when coordinated to metals like Rhodium or Ruthenium, are powerful catalysts for asymmetric hydrogenations, hydroformylations, and other key C-C bond-forming reactions.[2] For instance, diphosphite ligands derived from 2,4-pentanediol are effective in rhodium-catalyzed reactions.[2]

-

Chiral Auxiliaries: The diol can be temporarily attached to a prochiral substrate to direct a stereoselective reaction on that substrate. After the reaction, the auxiliary is cleaved and can often be recovered. This is a classic and robust strategy for ensuring high diastereoselectivity.

-

Building Block for Complex Molecules: It serves as a direct source of two adjacent, correctly configured stereocenters, which can be incorporated into the final structure of a complex target molecule, such as a natural product or a drug candidate.

Handling, Storage, and Safety

As a crystalline solid, this compound is generally stable. However, proper handling and storage are essential to maintain its quality.

-

Storage: Suppliers recommend storing the material in a tightly sealed container under refrigeration (2-8 °C).[4][7] It should be protected from moisture.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area to avoid inhalation of dust.

-

Safety: The material is classified as a skin and eye irritant.[8] Consult the Safety Data Sheet (SDS) from your supplier for comprehensive safety information before handling.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of (2R,4R)-(-)-Pentanediol for Research and Development

(2R,4R)-(-)-Pentanediol , a chiral diol with the CAS Number 42075-32-1, is a valuable building block in modern organic synthesis, particularly in the pharmaceutical and specialty chemical industries.[1] Its unique stereochemistry makes it a critical component for asymmetric synthesis, enabling the production of enantiomerically pure compounds where biological efficacy and safety are paramount.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety, handling, and emergency procedures for this compound, grounded in authoritative safety data and field-proven insights.

Section 1: Chemical and Physical Identity

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its behavior and implementing appropriate safety measures. This compound is a white or off-white crystalline powder with a molecular formula of C₅H₁₂O₂ and a molecular weight of 104.15 g/mol .[1][3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [1][3][4][5] |

| Molecular Weight | 104.15 g/mol | [1][3][4][5] |

| CAS Number | 42075-32-1 | [1][4][5][6] |

| Appearance | White or off-white crystalline powder | [1] |

| Melting Point | 44 - 51 °C | [1][6] |

| Boiling Point | 201 - 202 °C (at standard pressure) | [7] |

| Flash Point | 101 °C (closed cup) | [7] |

| Solubility | Fully miscible in water | [7] |

| Optical Rotation | [α]20/D = -53.5° (c=10 in EtOH) | [1] |

The relatively high flash point of 101°C indicates that this compound is a combustible liquid, but not highly flammable at ambient temperatures.[7] Its miscibility in water is a key factor in both firefighting and cleanup procedures.[7]

Section 2: Hazard Identification and Toxicological Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Skin Irritation (Category 2) : Causes skin irritation.[3]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation : May cause respiratory irritation.[3][4]

The toxicological data for this compound itself is not extensively detailed in readily available literature; however, data for the general 2,4-Pentanediol mixture provides valuable insight. The oral LD50 in rats is reported as 6,860 mg/kg, suggesting low acute oral toxicity.[7] Despite this, repeated or prolonged exposure should be avoided, and the potential for skin, eye, and respiratory irritation necessitates the use of appropriate personal protective equipment.[3][4] To the best of current knowledge, it has not been identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7][8]

Section 3: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to mitigate the identified hazards of skin, eye, and respiratory irritation.

-

Mandatory : Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[7][9]

-

Causality : The primary hazard to the eyes is irritation from direct contact with the solid or its solutions.[3] Side-shields protect against splashes from the side.

-

Enhanced Protection : When there is a significant risk of splashing, chemical safety goggles and a face shield should be worn.[10]

-

Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.11 mm) that have been inspected for integrity before use.[7][11] Gloves should be removed using the proper technique to avoid contaminating the skin.[9]

-

Body Protection : A standard laboratory coat is required.[9] For tasks with a higher risk of splashes, an impervious apron or suit should be considered.[7][9] Closed-toe shoes are mandatory in any laboratory setting.[12]

-

Causality : Direct skin contact can cause irritation.[3] Protective clothing and gloves provide a physical barrier to prevent this.

-

Standard Use : Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[9]

-

Required Use : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH-approved respirator with appropriate cartridges should be used.[8][13]

-

Causality : Inhalation of dust or mists may cause respiratory tract irritation.[3] Engineering controls like fume hoods are the primary means of mitigating this risk.

Section 4: Safe Handling and Storage

-

Ventilation : Handle in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.[14]

-

Ignition Sources : Although it has a high flash point, keep away from heat, sparks, and open flames.[15] Take measures to prevent the buildup of electrostatic charge.

-

Hygiene : Practice good industrial hygiene.[7] Wash hands thoroughly after handling and before eating, drinking, or smoking.[12] Avoid breathing vapors, mist, or gas.

-

Conditions : Store in a tightly closed container in a dry and well-ventilated place.[4] Recommended storage temperature is between 2°C and 8°C.[1][6]

-

Incompatibilities : Keep away from strong oxidizing agents and acids.[13]

-

Causality : Proper storage prevents degradation of the material and minimizes the risk of accidental release or reaction with incompatible materials. The recommended cool storage temperature helps maintain the compound's stability and purity.[1]

Section 5: Emergency Procedures

A well-defined emergency plan is critical for responding effectively to accidents.

-

Inhalation : If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[7][8][9]

-

Skin Contact : In case of contact, immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[7][8][9]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Consult a physician.[8][9][16]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][8][9]

-

Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][8][9]

-

Specific Hazards : As a combustible material, it can release carbon monoxide and carbon dioxide upon decomposition.[13] Vapors may accumulate in low areas and can form explosive concentrations.

-

Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][13] Use water spray to cool unopened containers.[13]

-

Personal Precautions : Evacuate personnel to safe areas.[13] Use personal protective equipment as outlined in Section 3. Ensure adequate ventilation. Remove all sources of ignition.[13]

-

Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup : For a solid spill, sweep up and shovel. For a liquid spill (if melted), absorb with an inert material (e.g., sand, silica gel, universal binder) and place in a suitable, closed container for disposal.[13][16][17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,4-Pentanediol, (-)- | C5H12O2 | CID 2723683 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R,4R)-2,4-Pentanediol | Enzymaster [enzymaster.de]

- 5. This compound [webbook.nist.gov]

- 6. krinslifescienceslab.ca [krinslifescienceslab.ca]

- 7. chemicalbook.com [chemicalbook.com]

- 8. capotchem.cn [capotchem.cn]

- 9. hamptonresearch.com [hamptonresearch.com]

- 10. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. csub.edu [csub.edu]

- 13. employees.delta.edu [employees.delta.edu]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. conncoll.edu [conncoll.edu]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. fishersci.co.uk [fishersci.co.uk]

1H and 13C NMR spectrum of (2R,4R)-(-)-Pentanediol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (2R,4R)-(-)-Pentanediol

Abstract

This compound is a valuable chiral building block in asymmetric synthesis and drug development. A thorough understanding of its structural features is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We delve into the theoretical underpinnings of the spectral data, including chemical shifts, spin-spin coupling constants, and the impact of molecular symmetry. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral interpretation and providing robust, self-validating experimental protocols for data acquisition.

Introduction to this compound: Structure and Symmetry

This compound, CAS number 42075-32-1, is a C5 diol with two stereocenters at positions 2 and 4, both having an R configuration.[1][2] This specific stereochemistry imparts a C₂ axis of symmetry to the molecule, which bisects the C-C bond between the second and third carbon atoms.

This symmetry is a critical determinant of the molecule's NMR spectrum. Nuclei that can be interchanged by the C₂ rotation are chemically and magnetically equivalent. Consequently, this simplifies the spectrum, reducing the number of unique signals observed.

Symmetry Implications for NMR:

-

¹H NMR: The two methyl groups (H-1 and H-5) are equivalent. The two methine protons (H-2 and H-4) are equivalent. The two hydroxyl protons are equivalent. The two protons on the central methylene (C-3) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

-

¹³C NMR: The two methyl carbons (C-1 and C-5) are equivalent. The two methine carbons (C-2 and C-4) are equivalent. The central methylene carbon (C-3) is unique. Therefore, only three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

Caption: Structure of this compound with C₂ symmetry.

¹H NMR Spectral Analysis

The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift (δ) Assignments

The chemical shift of a proton is influenced by the electron density around it. Electronegative atoms, like oxygen, deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| H-1, H-5 (CH₃) | ~1.22 | Doublet (d) | 6H |

| H-3 (CH₂) | ~1.58 | Multiplet (m) | 2H |

| H-2, H-4 (CH-OH) | ~4.13 | Multiplet (m) | 2H |

| OH | Variable (2.0 - 5.0) | Singlet (s, broad) | 2H |

Note: Data is compiled and predicted based on typical values for similar structural motifs.[3][4][5] The OH shift is highly dependent on solvent, concentration, and temperature.[4][6]

Spin-Spin Coupling (J-Coupling) Analysis

Spin-spin coupling arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of this splitting is the coupling constant, J, measured in Hertz (Hz).

-

H-1/H-5 and H-2/H-4: The methyl protons (H-1/H-5) are coupled to the adjacent methine proton (H-2/H-4). According to the n+1 rule, this signal appears as a doublet. The typical three-bond (vicinal) coupling constant (³J) in acyclic systems is between 6-8 Hz.[7] A reported value for a similar compound is 6.3 Hz.[3]

-

H-2/H-4 Protons: These methine protons are coupled to the six equivalent methyl protons (H-1/H-5) and the two diastereotopic methylene protons (H-3). This results in a complex multiplet.

-

H-3 Methylene Protons: The two protons on C-3 are diastereotopic. They are chemically non-equivalent and will couple to each other (geminal coupling, ²J) and to the two methine protons (H-2 and H-4) with different vicinal coupling constants (³J). This complex spin system is often described as an AB part of an ABX₂ system, leading to a complex multiplet that may appear as a triplet of triplets or a more intricate pattern.

-

Hydroxyl Protons (OH): In many solvents like CDCl₃, hydroxyl protons undergo rapid chemical exchange.[4] This process averages out the coupling to adjacent protons, causing the OH signal to appear as a broad singlet.[6] To observe coupling between the OH proton and the methine proton (H-2/H-4), a hydrogen-bond accepting solvent like DMSO-d₆ can be used, which slows down the exchange rate.[6][8]

Caption: ¹H-¹H spin-spin coupling network in this compound.

¹³C NMR Spectral Analysis